molecular formula C14H23Cl2NO B4921456 N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride

N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride

Cat. No. B4921456
M. Wt: 292.2 g/mol
InChI Key: ZHSPHVJBFINBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential use in the treatment of obesity and metabolic disorders.

Mechanism of Action

N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the breakdown of stored fat and the release of fatty acids into the bloodstream. This process, known as lipolysis, increases energy expenditure and reduces body weight gain.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been shown to have other biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and mitochondrial biogenesis, which may contribute to its weight loss effects. It also has anti-inflammatory effects and has been shown to reduce liver fat accumulation.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a useful tool for studying the β3-adrenergic receptor and its role in lipid metabolism and energy expenditure. Its selectivity for this receptor allows for the specific activation of this pathway without affecting other adrenergic receptors. However, its use in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of obesity and metabolic disorders. Another area of research is the development of more selective β3-adrenergic receptor agonists with improved potency and pharmacokinetic properties. Finally, there is interest in studying the effects of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride in human clinical trials to determine its safety and efficacy for the treatment of obesity and metabolic disorders.
In conclusion, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a promising candidate for the treatment of obesity and metabolic disorders. Its selective activation of the β3-adrenergic receptor leads to increased energy expenditure and reduced body weight gain. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride involves the reaction of 4-chloro-3-methylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3-methylphenylamine. This intermediate is then reacted with 1-chloropropane in the presence of a base to form N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine. Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid.

Scientific Research Applications

N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. In animal studies, it has been shown to increase energy expenditure and reduce body weight gain. It also improves insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.ClH/c1-11-10-12(6-7-13(11)15)17-9-5-8-16-14(2,3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSPHVJBFINBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNC(C)(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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